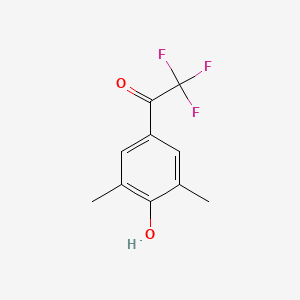

2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one

Beschreibung

2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one is a fluorinated aromatic ketone featuring a trifluoroacetyl group attached to a phenolic ring substituted with hydroxyl and two methyl groups at positions 3 and 5. This compound’s structural features make it relevant in pharmaceutical and agrochemical research, where fluorine substitution is often leveraged to improve metabolic stability and lipophilicity.

Eigenschaften

Molekularformel |

C10H9F3O2 |

|---|---|

Molekulargewicht |

218.17 g/mol |

IUPAC-Name |

2,2,2-trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone |

InChI |

InChI=1S/C10H9F3O2/c1-5-3-7(4-6(2)8(5)14)9(15)10(11,12)13/h3-4,14H,1-2H3 |

InChI-Schlüssel |

ADPSHNJUWHJGLF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1O)C)C(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one typically involves the introduction of a trifluoromethyl group into the organic molecule. One common method is the reaction of 4-hydroxy-3,5-dimethylacetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

Oxidation: Formation of 2,2,2-trifluoro-1-(4-oxo-3,5-dimethylphenyl)ethan-1-one.

Reduction: Formation of 2,2,2-trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.

Medicine: Investigated for its potential use in drug development due to its stability and bioavailability.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, further influencing their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-(4-Hydroxy-3,5-dimethylphenyl)ethan-1-one (Non-Fluorinated Analog)

- Structure : Lacks the trifluoromethyl group, replaced by a simple acetyl group.

- Synthesis: Likely synthesized via Friedel-Crafts acylation or direct acetylation of 2,6-dimethylphenol. Commercial availability (97% purity) suggests established synthetic routes .

- Properties : The absence of fluorine reduces electron-withdrawing effects, lowering electrophilicity compared to the trifluoro analog.

- Applications : Used as an intermediate in multicomponent reactions to synthesize functionalized furans (e.g., ’s furan derivative with m.p. 190–192°C) .

2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone

- Structure : Replaces methyl groups with methoxy substituents.

- Synthesis: Prepared via Hoesch reaction (25% yield) using trifluoroacetonitrile and phloroglucinol dimethyl ether .

- Melting point: 155°C .

- Reactivity : Methoxy groups may sterically hinder reactions compared to methyl substituents.

2,2,2-Trifluoro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one

Functional Group Modifications on the Ethanone Moiety

Sulfonyl and Sulfinyl Derivatives

- Examples :

- 2-(4-Fluorobenzenesulfinyl)-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one (CAS: 339100-37-7)

- 2-(Benzenesulfonyl)-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one (CAS: 339100-58-2)

- Synthesis : Prepared via nucleophilic substitution of α-halogenated ketones with sulfonyl/sulfinyl triazoles .

- These derivatives may act as enzyme inhibitors or intermediates in drug discovery.

Hydroxyl Group Positional Isomers

1-(2,4-Dihydroxy-3,5-dimethylphenyl)ethan-1-one

- Structure : Additional hydroxyl group at the 2-position.

- Synthesis : Synthesized via Friedel-Crafts acylation (18% yield) using 2-chloro-2-oxoethyl acetate .

- Reactivity : Extra hydroxyl group enables chelation or participation in hydrogen-bonded networks, influencing crystal packing (relevant to crystal engineering, as in ) .

1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one

- Structure : Fluorine substituents at 3 and 5 positions with hydroxyl at 2.

- Properties: Fluorine’s inductive effects decrease ring electron density, altering acidity (pKa) of the hydroxyl group.

Biologische Aktivität

Introduction

2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C11H11F3O2

- Molecular Weight : 250.20 g/mol

The trifluoroacetyl group and the hydroxy-substituted aromatic ring contribute to its unique properties, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of 2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one is primarily attributed to its interactions with various biological targets:

- Antioxidant Activity : The presence of the hydroxy group allows the compound to scavenge free radicals, contributing to its antioxidant properties.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits activity against certain bacterial strains, potentially making it useful in treating infections.

- Anticancer Activity : Some studies have shown that the compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Activity

In a study examining the antioxidant effects of various compounds, 2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one was found to significantly reduce oxidative stress markers in vitro. The compound's ability to donate hydrogen atoms effectively neutralized free radicals.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties revealed that this compound could downregulate the expression of TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential utility in inflammatory diseases such as rheumatoid arthritis.

Case Study 3: Anticancer Potential

In vitro studies on breast cancer cell lines demonstrated that treatment with 2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one resulted in significant apoptosis. The mechanism involved activation of caspase pathways and downregulation of Bcl-2 proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.